molecular formula C15H21NO2 B2997816 1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one oxime CAS No. 325970-42-1

1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one oxime

Cat. No.: B2997816
CAS No.: 325970-42-1
M. Wt: 247.338
InChI Key: TVHJIXPWADGYMQ-JQIJEIRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one oxime is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a hydroxycyclohexyl group attached to a phenylpropanone oxime structure, making it a versatile molecule in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one oxime typically involves the hydroxylamination of alkynes with hydroxylamine. A common procedure includes the use of 1-ethynylcyclohexanol, 2-methyl-1-propanol, and aqueous hydroxylamine. The reaction is carried out under reflux conditions in an oil bath at 125°C for 18 hours under an argon atmosphere. The resulting product is then purified through crystallization and filtration .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted oximes, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one oxime has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Hydroxycyclohexyl phenyl ketone
  • Cyclohexanol
  • Cyclohexanone oxime

Comparison: 1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one oxime stands out due to its unique combination of a hydroxycyclohexyl group and a phenylpropanone oxime structure. This combination imparts distinct chemical reactivity and stability, making it more versatile in various applications compared to its similar counterparts .

Properties

IUPAC Name

1-[(E)-N-hydroxy-C-(2-phenylethyl)carbonimidoyl]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c17-15(11-5-2-6-12-15)14(16-18)10-9-13-7-3-1-4-8-13/h1,3-4,7-8,17-18H,2,5-6,9-12H2/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHJIXPWADGYMQ-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=NO)CCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)(/C(=N/O)/CCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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